
Phe-pro-arg
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Overview
Description
Phe-Pro-Arg (FPR) is a synthetic tripeptide (L-phenylalanine-proline-arginine) with diverse biochemical applications. Structurally, it mimics thrombin receptor-activating peptides and is widely used in coagulation studies. Key functions include:
- Anticoagulation: FPR derivatives like this compound chloromethyl ketone (PPACK) inhibit clotting by irreversibly blocking thrombin and other serine proteases, preventing clot formation in plasma studies .
- Angiogenesis Inhibition: FPR acts as a thrombin receptor antagonist, suppressing angiogenesis in experimental models like the chick chorioallantoic membrane system .
- Fluorescence Probes: FPR tethered to bimodal probes (e.g., Light-with-a-Bite) enables real-time monitoring of enzyme-effector interactions, particularly in coagulation factor Xa (fXa) studies .
- Antioxidant Activity: C-terminal arginine residues in FPR contribute to free radical scavenging, as observed in structurally related peptides like Phe-Lys and this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-pro-arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain, using protecting groups to ensure specificity and prevent unwanted side reactions. The general steps include:
Attachment of the first amino acid (phenylalanine): to a resin.
Sequential addition of proline and arginine: using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP).
Removal of protecting groups: and cleavage of the peptide from the resin.
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Continuous flow chemistry and automated peptide synthesizers are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Phe-pro-arg can undergo various chemical reactions, including:
Oxidation: : Oxidation of the arginine residue can lead to the formation of citrulline.
Reduction: : Reduction of the arginine residue can produce agmatine.
Substitution: : Substitution reactions at the phenylalanine residue can result in derivatives with altered properties.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or periodate.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
Citrulline: : From the oxidation of arginine.
Agmatine: : From the reduction of arginine.
Phenylalanine derivatives: : From substitution reactions at the phenylalanine residue.
Scientific Research Applications
Scientific Research Applications of Phenylalanine-Proline-Arginine (Phe-Pro-Arg) Compounds
Phenylalanine-Proline-Arginine (this compound) and its derivatives are utilized in scientific research for their properties as thrombin inhibitors and their applications in various assays. Here’s a detailed look at their applications:
Thrombin Inhibition
- Peptide-Based Thrombin Inhibitors In silico structure-based design has identified novel peptide-based thrombin inhibitors, with the general sequence d-Phe(P3)-Pro(P2)-d-Arg(P1)-P1′-CONH2. The most potent non-covalent and proteolysis-resistant inhibitors contain small hydrophobic or polar amino acids (Gly, Ala, Ser, Cys, Thr) at the P1′ position . The lead tetrapeptide, d-Phe-Pro-d-Arg-d-Thr-CONH2, competitively inhibits α-thrombin .
- Rational Design New peptidic non-covalent direct thrombin inhibitors (DTIs) were designed by generating peptide lead compounds derived from the substrate sequence Phe(P3)-Pro(P2)-Arg(P1). The free energy of interaction between each ligand and thrombin was calculated with the built-in molecular mechanics force field (MMFF) provided by the docking software SCULPT .
- Tetrapeptide Scaffold SAR (structure-activity relationship) studies on thrombin inhibition conducted in vitro have shown that the tetrapeptide scaffold d-Phe(P3)-Pro(P2)-d-Arg(P1)-P1′-CONH2 has a higher affinity for thrombin than hexa- and pentapeptides .
Specific Compounds and their Applications
- D-Phe-Pro-Arg-chloromethylketone This compound and its derivatives block the active site of thrombin .
- This compound-Chloromethylketone It is an extremely potent and selective irreversible inhibitor of thrombin, reacting with thrombin in a 1:1 stoichiometry .
- FPRCK (this compound) It belongs to the chloromethylketones family .
Use as a Thrombin Substrate
Applications in Assays
- Monitoring Thrombolytic Events D-Phe-Pro-Arg-chloromethylketone can be used as a rapid inhibitor of rt-PA without interfering in assays designed to monitor thrombolytic events .
- Preventing In Vitro Artifacts PPACK prevents the in vitro formation of artifacts due to the presence of active rt-PA .
Table: Applications of this compound Derivatives
Case Studies
- Clopidogrel and Acute Coronary Syndromes:
- Clopidogrel, when added to aspirin, has shown benefits in patients with acute coronary syndromes without ST-segment elevation .
- A study involving 12,529 patients showed that the primary outcome (death from cardiovascular causes, nonfatal myocardial infarction, or stroke) occurred in 9.3% of patients in the clopidogrel group versus 11.4% in the placebo group .
- Major bleeding was more common in the clopidogrel group (3.7%) compared to the placebo group (2.7%) .
- AGRP-Based Molecular Probes:
- The cyclic structure of the peptide c[Pro-Arg-Phe-Phe-Asn-Ala-Phe-DPro] is necessary for binding, as a linear derivative with serine isosteric replacements was unable to bind the MC3R and MC4R at concentrations up to 20000 nM .
- Substitution at the Phe 7 position can produce more potent melanocortin receptor antagonist ligands .
Fragment Screening and Linking
Mechanism of Action
Phe-pro-arg exerts its effects primarily through its interaction with thrombin. The arginine residue in the tripeptide binds to the active site of thrombin, inhibiting its ability to cleave fibrinogen into fibrin, thereby preventing blood clot formation. This mechanism makes this compound a potential anticoagulant.
Comparison with Similar Compounds
Ile-Pro-Pro-Phe (IPPF)
- Structure : Tetrapeptide (Ile-Pro-Pro-Phe) derived from flaxseed protein hydrolysate.
- Function : Cholesterol-lowering activity via inhibition of cholesterol micelle solubility (93.47% inhibition rate). Molecular docking shows stable binding to cholesterol .
- Both peptides target lipid metabolism but through distinct mechanisms.
Leu-Pro-Phe (LPF)
- Structure : Tripeptide (Leu-Pro-Phe) isolated from corn protein.
- Function : Antioxidant stability under heat (100°C for 5 hours) and pH extremes. Enhances mitochondrial ATP production and reduces oxidative stress in alcohol-induced cell models .
- Comparison: Similar tripeptide length to FPR but lacks arginine, focusing on redox modulation rather than coagulation.
Fc-Gly-Pro-Arg (Fc-GPR)
- Structure : Synthetic tripeptide (Gly-Pro-Arg) conjugated to ferrocene (Fc).
- Function : Inhibits β-amyloid (Aβ) aggregation in Alzheimer’s research. Binds Cu(II) ions with a 2:1 stoichiometry, modulating Aβ-Cu interactions .
- Comparison : Unlike FPR’s thrombin targeting, Fc-GPR addresses neurodegenerative diseases. Both utilize arginine for bioactivity but differ in metal-ion coordination vs. protease inhibition.
CBZ-Gly-Pro-Arg-pNA
- Structure : Synthetic chromogenic substrate (carbobenzoxy-glycyl-prolyl-arginine-p-nitroaniline).
- Function: Used to assay plasminogen activity by releasing p-nitroaniline upon cleavage, correlating with fibrinolysis .
- Comparison: Shares FPR’s Pro-Arg motif but includes a chromogenic group for diagnostic applications. Both are synthetic tools but serve different analytical purposes (coagulation vs. fibrinolysis).
Phe-Lys
- Structure : Dipeptide (Phe-Lys) with antioxidant properties.
- Function : Scavenges free radicals, with activity enhanced by lysine residues .
- Comparison : Shorter than FPR but shares phenylalanine’s role in redox modulation. Highlights the importance of C-terminal basic residues (Arg/Lys) in antioxidant capacity.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Research Findings
Biological Activity
Phe-Pro-Arg (FPR) is a tetrapeptide that has garnered attention in various fields of biomedical research due to its significant biological activities, particularly as an inhibitor of thrombin and its potential therapeutic applications. This article explores the biological activity of FPR, including its mechanisms of action, pharmacological effects, and relevant case studies.
FPR is characterized by its sequence of amino acids: phenylalanine (Phe), proline (Pro), and arginine (Arg). This specific arrangement contributes to its biological functions, particularly in the inhibition of serine proteases like thrombin. The mechanism involves the irreversible binding of FPR to thrombin, which is crucial in the coagulation cascade.
Key Characteristics:
- Thrombin Inhibition : FPR acts as a potent and selective irreversible inhibitor of thrombin, with a rate constant (Kobs/[I]) of 107 M−1s−1 .
- Stoichiometry : It reacts with thrombin in a 1:1 ratio, which is essential for understanding its inhibitory capacity .
Pharmacological Applications
The biological activity of FPR extends beyond thrombin inhibition. Research indicates potential applications in various therapeutic areas:
- Anticoagulant Therapy : Due to its ability to inhibit thrombin, FPR may serve as a candidate for developing new anticoagulant therapies, particularly for patients at risk of thromboembolic disorders.
- Cancer Treatment : Some studies suggest that peptides similar to FPR may have roles in cancer treatment by modulating angiogenesis and tumor growth through their interactions with proteolytic enzymes .
Case Study 1: Thrombin Inhibition
A study focused on the design and synthesis of morpholinone-based this compound mimics demonstrated their effectiveness as thrombin inhibitors. The research included X-ray crystallography to elucidate the structure of enzyme-inhibitor complexes, highlighting the importance of structural modifications in enhancing inhibitory potency .
Case Study 2: Antimicrobial Activity
In another context, analogs of antimicrobial peptides related to FPR have shown broad-spectrum antimicrobial activity. These peptides were tested against various strains of bacteria and fungi, indicating that modifications to the basic structure can yield compounds with significant therapeutic potential .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for Phe-Pro-Arg, and how can purity be validated experimentally?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key parameters include resin choice (e.g., Wang resin), coupling reagents (e.g., HBTU/HOBt), and deprotection conditions. Validate purity via reversed-phase HPLC (≥95% purity threshold) and confirm structural integrity using ESI-MS and 1H/13C NMR spectroscopy. Document reaction conditions (temperature, solvent ratios) rigorously to ensure reproducibility .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC : Use a C18 column with gradient elution (0.1% TFA in water/acetonitrile) to assess purity.
- Mass Spectrometry : ESI-MS in positive ion mode for molecular weight confirmation.
- NMR : 1H NMR in DMSO-d6 or D2O to resolve proline’s cyclic structure and arginine’s guanidinium protons.
Cross-reference spectral data with published libraries (e.g., Biological Magnetic Resonance Data Bank) for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of existing literature, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability), concentration ranges, and buffer conditions.
- Controlled Replication : Reproduce key studies under standardized conditions (pH 7.4, 37°C) with matched cell lines (e.g., HEK293 vs. HeLa).
- Statistical Analysis : Apply ANOVA or mixed-effects models to quantify variability between datasets. Report confidence intervals to highlight significance thresholds .
Q. What computational strategies are effective for modeling this compound’s interactions with target proteins (e.g., thrombin)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on arginine’s interaction with catalytic triads.
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability (RMSD <2 Å).
- Free Energy Calculations : Apply MM/GBSA or alchemical methods to quantify binding affinities. Validate predictions with SPR or ITC experimental data .
Q. How should researchers design experiments to evaluate this compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Assays : Incubate the peptide in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample at intervals (0, 1, 6, 24h) and quantify intact peptide via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to measure melting temperature (Tm).
- Oxidative Stability : Expose to H2O2 (0.1–1 mM) and monitor methionine/cysteine oxidation via MALDI-TOF .
Q. Data Management & Reproducibility
Q. What are the best practices for documenting and sharing experimental data on this compound?
- Methodological Answer :
- Metadata Standards : Include raw spectra (NMR, MS), assay protocols (MEROPS guidelines), and instrument calibration logs.
- Repositories : Deposit data in FAIR-compliant platforms (e.g., Zenodo, PeptideAtlas). Use unique identifiers (DOIs) for datasets.
- Supplementary Materials : Provide step-by-step synthesis protocols and statistical scripts (R/Python) in supporting information .
Q. Comparative Analysis Framework
Parameter | Basic Research Focus | Advanced Research Focus |
---|---|---|
Synthesis | Yield optimization, purity checks | Scalable methods (e.g., microwave SPPS) |
Characterization | HPLC, NMR validation | HDX-MS for conformational dynamics |
Bioactivity Assays | IC50 determination | High-throughput screening (HTS) |
Data Analysis | Descriptive statistics | Machine learning-driven QSAR models |
Properties
CAS No. |
79338-56-0 |
---|---|
Molecular Formula |
C20H30N6O4 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15+,16+/m1/s1 |
InChI Key |
NTUPOKHATNSWCY-PMPSAXMXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
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